Lipophilicity Comparison: N-Butyl vs. N-tert-Butyl Malonamic Acid Ethyl Ester
The calculated partition coefficient (XLogP3) for the target compound is 1.2, indicating moderate lipophilicity [1]. While direct experimental data for the closest comparator, N-tert-butyl-malonamic acid ethyl ester (CAS 17797-87-4), is not available in the same database, the structural difference between a linear butyl chain and a branched tert-butyl group is expected to yield different LogP values and steric profiles, directly impacting membrane permeability and solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | N-tert-butyl-malonamic acid ethyl ester (Data Not Available for direct comparison) |
| Quantified Difference | Not quantifiable due to missing comparator data |
| Conditions | In silico prediction via XLogP3 algorithm |
Why This Matters
Lipophilicity is a key determinant of a compound's behavior in biological systems and chemical reactions; selecting the correct analog is crucial for achieving desired solubility and permeability profiles without extensive re-formulation.
- [1] Angene Chemical. (n.d.). CAS 10174-67-1 | Propanoic acid, 3-(butylamino)-3-oxo-, ethyl ester. Retrieved from https://www.angenechem.com/10174-67-1 View Source
